molecular formula C2H2N8O2 B14742602 (1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide

Cat. No.: B14742602
M. Wt: 170.09 g/mol
InChI Key: JCTBBHGKUVTUDM-NDBDHSCESA-N
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Description

(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is an organic compound characterized by the presence of two azide groups and two hydroxyl groups attached to an ethanediimidoyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide typically involves the reaction of ethanediimidoyl dichloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for safety due to the presence of azide groups, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The azide groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium azide in the presence of a suitable solvent like DMSO.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidoyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cycloaddition reactions.

Biology

In biological research, this compound can be used as a cross-linking agent due to its bifunctional nature. It can form stable linkages between biomolecules, aiding in the study of protein-protein interactions and other biological processes.

Medicine

In medicinal chemistry, derivatives of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide are explored for their potential therapeutic properties. The azide groups can be modified to introduce pharmacophores that target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide involves its ability to undergo cycloaddition reactions, forming stable heterocyclic structures. The azide groups can react with alkynes to form triazoles, a reaction commonly known as “click chemistry.” This reaction is highly efficient and selective, making it valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2,4-dienamides: These compounds also contain multiple functional groups and are used in similar applications.

    1,2,3-Triazoles: Formed through cycloaddition reactions involving azides, these compounds share similar reactivity.

    Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and materials science.

Uniqueness

(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is unique due to its combination of azide and hydroxyl groups, which provide a versatile platform for chemical modifications. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C2H2N8O2

Molecular Weight

170.09 g/mol

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide

InChI

InChI=1S/C2H2N8O2/c3-9-5-1(7-11)2(8-12)6-10-4/h11-12H/b7-1-,8-2-

InChI Key

JCTBBHGKUVTUDM-NDBDHSCESA-N

Isomeric SMILES

C(=N\O)(\N=[N+]=[N-])/C(=N/O)/N=[N+]=[N-]

Canonical SMILES

C(=NO)(C(=NO)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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